molecular formula C8H14N8O8S B034952 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 102783-67-5

2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No. B034952
M. Wt: 142.12 g/mol
InChI Key: HWSJQFCTYLBBOF-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dihydroxypyrimidine is a chemical compound with the molecular formula C4H6N4O2 . It is used as an intermediate in the preparation of antiviral nucleoside analogues .


Synthesis Analysis

The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride involves adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, heating and stirring, and adding dimethyl malonate drop by drop . After completion of heat preservation, pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like are carried out to prepare an intermediate product .


Molecular Structure Analysis

The molecular weight of 2,5-Diamino-4,6-dihydroxypyrimidine is 142.12 g/mol . The molecular structure consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The title product was obtained as a slightly brownish solid, corresponding to a yield of about 65%, based on 2,5-diamino-4,6-dihydroxypyrimidine used .


Physical And Chemical Properties Analysis

2,5-Diamino-4,6-dihydroxypyrimidine has a melting point of 260°C and a density of 2.15±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Preparation

2,5-Diamino-4,6-dihydroxypyrimidine has been synthesized using diethyl malonate and guanidine hydrochloride, involving processes like cyclization, nitration, reduction, and acid reaction. This method is significant for its efficiency in reducing material cost and simplifying operations while improving product quality (Huang Qiang, 2011).

Chemical Transformation and Applications

A notable application is the development of an improved synthesis method for 2,5-diamino-4,6-dihydroxypyrimidine, which serves as a key precursor for various 9-substituted guanines. This showcases the chemical's role in synthesizing more complex compounds (M. Legraverend, H. Boumchita, E. Bisagni, 1990).

Nitration and Hydrolysis Processes

The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields dinitro derivatives, with a unique reaction observed when the substituent is an alkyl group. This highlights the chemical's role in nuanced chemical reactions and the formation of specialized derivatives (A. A. Astrat’ev, D. V. Dashko, A. Mershin, A. Stepanov, N. A. Urazgil'deev†, 2001).

Antiviral Activity

In the context of antiviral research, 2,5-diamino-4,6-dihydroxypyrimidine derivatives have shown activity against herpes viruses and retroviruses, including HIV. This indicates its potential in the development of new antiviral treatments (A. Holý, I. Votruba, M. Masojídková, G. Andrei, R. Snoeck, L. Naesens, E. De Clercq, J. Balzarini, 2002).

Biological Properties

5-Substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine counterparts have been investigated for their effects on immune-activated nitric oxide production. Such studies are crucial for understanding the biological properties and potential therapeutic applications of these compounds (P. Jansa, A. Holý, M. Dračínský, V. Kolman, Z. Janeba, P. Kostecká, E. Kmoníčková, Z. Zídek, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The synthetic method for 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride can simplify operation, reduce cost, and improve reaction yield, making it more applicable to industrial production . Furthermore, a large number of pyrimidines exhibit potent anti-inflammatory effects, providing potential research directions for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-4,6-dihydroxypyrimidine

CAS RN

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
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Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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